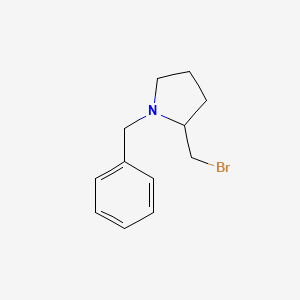

1-Benzyl-2-bromomethyl-pyrrolidine

Description

1-Benzyl-2-bromomethyl-pyrrolidine is a brominated pyrrolidine derivative with the molecular formula C₁₂H₁₆BrN. It is primarily used in industrial and research settings, as noted in its safety data sheet (SDS), which highlights precautions for handling, storage, and disposal to mitigate risks associated with its reactivity . Structural features include a pyrrolidine ring substituted with a benzyl group at position 1 and a bromomethyl group at position 2, making it a versatile intermediate for alkylation or further functionalization in organic synthesis.

Propriétés

IUPAC Name |

1-benzyl-2-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHSDSJDJCNRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735224 | |

| Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252879-81-4 | |

| Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromomethyl-pyrrolidine can be synthesized through various methods. One common approach involves the bromination of 1-benzyl-2-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or dichloromethane . The reaction typically proceeds under reflux conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of 1-benzyl-2-(bromomethyl)pyrrolidine may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2-bromomethyl-pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed:

- Substitution reactions yield various substituted pyrrolidine derivatives.

- Oxidation reactions produce carbonyl compounds.

- Reduction reactions result in methyl-substituted pyrrolidines.

Applications De Recherche Scientifique

1-Benzyl-2-bromomethyl-pyrrolidine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-benzyl-2-(bromomethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target biomolecules and modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The reactivity and applications of 1-benzyl-2-bromomethyl-pyrrolidine are influenced by its substituents. Below is a comparison with key analogues:

Key Observations :

- Acyl vs. Benzyl : Acylated derivatives (e.g., compound 11 in ) exhibit biological activity (e.g., orexin receptor antagonism), whereas the bromomethyl variant is more suited for synthetic chemistry .

- Steric and Electronic Effects : Methoxy or aryl groups (e.g., 2-methoxyphenyl) may enhance binding affinity in drug design but reduce electrophilicity compared to bromomethyl .

Reactivity and Stability

- Bromomethyl Group : The bromomethyl substituent increases susceptibility to nucleophilic substitution or elimination, necessitating dry, inert storage conditions .

- Methoxy and Acyl Groups : These substituents improve stability but require milder reaction conditions. For example, dimethoxybenzyl derivatives are stable under LC-MS analysis (tR = 1.11–1.20 min) .

Activité Biologique

1-Benzyl-2-bromomethyl-pyrrolidine is a chiral compound characterized by a pyrrolidine ring with a bromomethyl group at the second position and a benzyl group at the first position. Its molecular formula is with a molecular weight of approximately 254.171 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the pyrrolidine structure exhibit varying degrees of antimicrobial activity. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, indicating their potential for development into antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole | 6.25 - 200 | Gram-positive & Gram-negative bacteria |

| 1-Benzyl-2-bromomethyl-pyrrolidine | TBD | TBD |

Anticonvulsant Activity

1-Benzyl-2-bromomethyl-pyrrolidine has been investigated for its anticonvulsant properties. In preclinical studies, various derivatives of pyrrolidine have demonstrated protective effects in seizure models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The compound's structure may influence its efficacy and safety profile compared to standard antiepileptic drugs.

Table 2: Anticonvulsant Efficacy in Preclinical Models

| Compound Name | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | Safety Profile (Rotarod Test) |

|---|---|---|---|

| Compound A | 67.65 | 42.83 | High |

| Compound B | 54.90 | 50.29 | Moderate |

| 1-Benzyl-2-bromomethyl-pyrrolidine | TBD | TBD | TBD |

The biological activity of 1-benzyl-2-bromomethyl-pyrrolidine is believed to stem from its interaction with various molecular targets within biological systems. The bromomethyl and benzyl groups play critical roles in binding to target proteins, potentially influencing their activity and leading to specific biological effects.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : It could modulate the activity of enzymes involved in metabolic pathways.

- Signal Transduction : The compound may affect signaling pathways that regulate cellular responses.

Study on Antimicrobial Properties

A recent study explored the antimicrobial efficacy of several pyrrolidine derivatives, including 1-benzyl-2-bromomethyl-pyrrolidine. The results indicated that while some derivatives exhibited significant antimicrobial activity, further research is needed to optimize their structures for enhanced efficacy.

Study on Anticonvulsant Effects

In another study focusing on anticonvulsant activity, researchers evaluated a series of pyrrolidine derivatives in mouse models. The findings suggested that certain structural modifications could enhance protective effects against seizures while maintaining low toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.